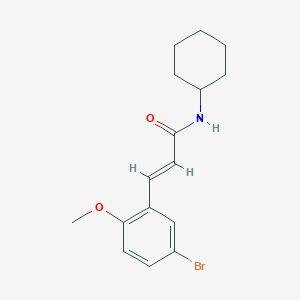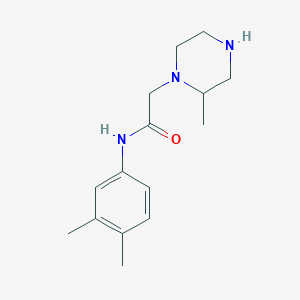![molecular formula C12H12ClNO5 B7556032 2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)-methylamino]propanoic acid](/img/structure/B7556032.png)
2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)-methylamino]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)-methylamino]propanoic acid, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. It has recently gained attention in the scientific community for its potential use in cancer treatment.
作用机制
2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)-methylamino]propanoic acid targets RNA polymerase I transcription by binding to the DNA promoter region of ribosomal RNA genes. This binding prevents the recruitment of transcription factors and RNA polymerase I to the promoter, leading to the inhibition of ribosomal RNA synthesis. This inhibition activates the p53 pathway, which induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)-methylamino]propanoic acid has been shown to have a selective effect on cancer cells, with minimal toxicity to normal cells. It has been shown to induce G1 cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. 2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)-methylamino]propanoic acid has also been shown to have an effect on the tumor microenvironment, leading to the inhibition of angiogenesis and the induction of an immune response against cancer cells.
实验室实验的优点和局限性
One advantage of 2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)-methylamino]propanoic acid is its selectivity for cancer cells, which allows for targeted cancer treatment with minimal toxicity to normal cells. Another advantage is its potential use in combination with other cancer treatments, such as chemotherapy and immunotherapy. One limitation of 2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)-methylamino]propanoic acid is its potential toxicity at high doses, which may limit its use in clinical settings. Another limitation is the potential for cancer cells to develop resistance to 2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)-methylamino]propanoic acid over time.
未来方向
For 2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)-methylamino]propanoic acid research include the development of more effective and less toxic analogs, the identification of biomarkers for patient selection, and the investigation of combination therapies with other cancer treatments. Additional research is also needed to understand the mechanisms of resistance to 2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)-methylamino]propanoic acid and to develop strategies to overcome resistance. Finally, clinical trials are needed to evaluate the safety and efficacy of 2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)-methylamino]propanoic acid in human patients.
合成方法
The synthesis method of 2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)-methylamino]propanoic acid involves the reaction of 7-chloro-1,3-benzodioxole-5-carbonyl chloride with N-(tert-butoxycarbonyl)-L-proline methyl ester to form 2-(7-chloro-1,3-benzodioxol-5-yl)-N-[(tert-butoxycarbonyl)amino]propanamide. This intermediate is then reacted with methylamine to produce 2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)-methylamino]propanoic acid.
科学研究应用
2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)-methylamino]propanoic acid has been extensively studied for its potential use in cancer treatment. It has been shown to selectively inhibit RNA polymerase I transcription, which is overactive in many cancer cells. This inhibition leads to the activation of the p53 pathway, which induces cell cycle arrest and apoptosis in cancer cells. 2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)-methylamino]propanoic acid has shown promising results in preclinical studies for the treatment of various types of cancer, including breast cancer, ovarian cancer, and hematological malignancies.
属性
IUPAC Name |
2-[(7-chloro-1,3-benzodioxole-5-carbonyl)-methylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO5/c1-6(12(16)17)14(2)11(15)7-3-8(13)10-9(4-7)18-5-19-10/h3-4,6H,5H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEJLLAYOUHQYNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N(C)C(=O)C1=CC2=C(C(=C1)Cl)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)-methylamino]propanoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(E)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B7555960.png)
![3-amino-2-methyl-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]propanamide](/img/structure/B7555964.png)
![3-[(2-Methylphenyl)methylamino]pyrazine-2-carbonitrile](/img/structure/B7555966.png)
![2-[4-(2-Cyanopropylsulfamoyl)phenoxy]acetic acid](/img/structure/B7555981.png)

![3-[(3,5-Dimethylpiperidine-1-carbonyl)amino]-2-methylpropanoic acid](/img/structure/B7556005.png)


![3-[(3-Cyanopyridin-2-yl)amino]-2-methylpropanoic acid](/img/structure/B7556040.png)


